6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine
Description
6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted at position 3 with an amine group and at position 6 with a 4-(trifluoromethyl)piperidin-1-yl moiety. The trifluoromethyl (-CF₃) group on the piperidine ring enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Two CAS numbers are associated with this compound: 1479512-44-1 (substituent at piperidine position 3) and 175277-65-3 (substituent at piperidine position 4) , reflecting positional isomerism. It is primarily used as an intermediate in drug discovery, particularly for targets requiring piperidine-based pharmacophores.
Properties
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-5-17(6-4-8)10-2-1-9(15)7-16-10/h1-2,7-8H,3-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPCMRIMFJGEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221015 | |
| Record name | 6-[4-(Trifluoromethyl)-1-piperidinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-65-3 | |
| Record name | 6-[4-(Trifluoromethyl)-1-piperidinyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Trifluoromethyl)-1-piperidinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the reaction of a trifluoromethyl-substituted piperidine with a pyridine derivative under controlled conditions. The reaction often requires the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine or pyridine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to 6-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine exhibit promising anticancer properties. For instance, the compound has been studied as a potential inhibitor of specific tyrosine kinases, which are crucial in cancer cell proliferation and survival. In particular, derivatives of this compound have been shown to inhibit the growth of various cancer cell lines, suggesting its role as a lead compound for developing new anticancer therapies .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Studies have indicated that similar piperidine derivatives can act as neurokinin receptor antagonists, which may be beneficial in managing conditions such as anxiety, depression, and chronic pain . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert therapeutic effects on the central nervous system.
Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activities. The incorporation of the trifluoromethyl group may enhance the antibacterial efficacy against resistant strains of bacteria. Further research is required to evaluate its effectiveness against specific pathogens and to elucidate mechanisms of action .
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer effects of a derivative of this compound on human melanoma cells. The compound was found to induce apoptosis and inhibit cell migration at micromolar concentrations, indicating its potential as a therapeutic agent in melanoma treatment .
Case Study: Neurokinin Receptor Antagonism
In another investigation, researchers explored the neurokinin receptor antagonistic properties of related compounds. The study demonstrated that these compounds could effectively reduce anxiety-like behaviors in rodent models, supporting their potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of the target pathways. This makes the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, highlighting substituent variations, molecular properties, and applications:
Analysis of Substituent Effects
- Trifluoromethyl (-CF₃) :
- Piperidine vs. Piperazine :
- Positional Isomerism :
- The trifluoromethyl group on piperidine position 4 (CAS 175277-65-3) may confer better steric compatibility with hydrophobic binding pockets than position 3 (CAS 1479512-44-1) .
Biological Activity
6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring. This compound has potential applications in various biological contexts, including cancer therapy, antimicrobial activity, and as a pharmacological agent targeting specific pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A trifluoromethyl group (), which enhances lipophilicity and metabolic stability.
- A piperidine moiety, contributing to its interaction with biological targets.
- A pyridine ring that plays a crucial role in binding interactions.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to effective modulation of target pathways. This makes it a valuable candidate in drug discovery and development.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, one study demonstrated that piperidine derivatives showed cytotoxicity against hypopharyngeal tumor cells with better efficacy than conventional drugs like bleomycin .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A high-throughput screening against Mycobacterium tuberculosis revealed that compounds with similar structural motifs exhibited significant inhibitory activity, suggesting that this compound may share similar properties .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antiparasitic Activity : In a study focusing on antimalarial therapies, derivatives of pyridine and piperidine were synthesized and tested. The incorporation of trifluoromethyl groups was found to enhance the activity against Plasmodium falciparum, indicating the potential for developing new therapies targeting malaria .
- Tuberculosis Inhibition : Another study aimed at identifying novel chemical entities against Mycobacterium tuberculosis found that certain piperidine derivatives demonstrated promising Minimum Inhibitory Concentrations (MICs), suggesting that this compound may also exhibit similar activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-2-(trifluoromethyl)pyridine | Trifluoromethyl group, pyridine ring | Moderate antibacterial activity |
| N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine | Piperidine and pyridine rings | Potential anticancer properties |
| Piperidine derivatives | Various substitutions | Diverse biological activities, including anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
